molecular formula C17H27NO B13723120 1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13723120
M. Wt: 261.4 g/mol
InChI Key: KJKLHGSCWOGTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound with a complex structure that includes a cyclobutyl ring and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using reagents such as methyl iodide and a base.

    Attachment of the Phenyl Group: The phenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative and a palladium catalyst.

    Final Amine Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine
  • 1-[1-(4-Methylphenyl)cyclobutyl]-3-methyl-1-butylamine
  • 1-[1-(3-Methoxy-4-methylphenyl)cyclopropyl]-3-methyl-1-butylamine

Uniqueness

1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to the specific combination of the methoxy-substituted phenyl group and the cyclobutyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

1-[1-(3-methoxy-4-methylphenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C17H27NO/c1-12(2)10-16(18)17(8-5-9-17)14-7-6-13(3)15(11-14)19-4/h6-7,11-12,16H,5,8-10,18H2,1-4H3

InChI Key

KJKLHGSCWOGTAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCC2)C(CC(C)C)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.